molecular formula C8H16ClNO3 B12995961 Ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride

Ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B12995961
M. Wt: 209.67 g/mol
InChI Key: KPQHKWPMYGKKEL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways. While specific details on its mechanism are not fully elucidated, it is known that piperidine derivatives can interact with various biological targets, influencing their activity and leading to pharmacological effects .

Comparison with Similar Compounds

Ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific substitution pattern and the resulting chemical properties .

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 4-hydroxypiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-5-9-4-3-7(6)10;/h6-7,9-10H,2-5H2,1H3;1H

InChI Key

KPQHKWPMYGKKEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCCC1O.Cl

Origin of Product

United States

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